beta AET

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

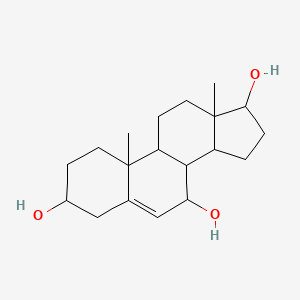

Beta-androstenetriol, commonly known as beta AET, is a metabolite of dehydroepiandrosterone (DHEA). It is known for its significant health benefits, including anti-inflammatory and immune-stimulating properties. Beta-androstenetriol has been studied for its potential to combat environmental insults and regulate host resistance to infections and malignancies .

Preparation Methods

Beta-androstenetriol can be synthesized through various methods. One common approach involves the enzymatic preparation method using 3 beta-acyloxy-androstane-3,5-diene-17-ketone as a raw material. This process involves the tandem catalysis of esterase and carbonyl reductase, coupled with coenzyme regeneration . Another method involves the esterification reaction using isopropenyl acetate as the reagent .

Chemical Reactions Analysis

Beta-androstenetriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase, carbonyl reductase, and isopropenyl acetate. The major products formed from these reactions include 3 beta-hydroxy-androstane-5-ene-17-ketone and other related compounds .

Scientific Research Applications

Beta-androstenetriol has a wide range of scientific research applications. In chemistry, it is used to study the effects of DHEA metabolites on various biological processes. In biology and medicine, beta-androstenetriol is known for its anti-catabolic and fat-loss properties. It helps prevent muscle breakdown during intense workouts or calorie deficits and supports overall fitness goals . Additionally, beta-androstenetriol has been shown to enhance immune function, reduce stress, and have anti-inflammatory properties .

Mechanism of Action

The mechanism of action of beta-androstenetriol involves the inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the production of cortisol from cortisone. By inhibiting this enzyme, beta-androstenetriol reduces cortisol levels, leading to decreased stress, improved immune function, and prevention of muscle loss . The molecular targets and pathways involved include the regulation of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .

Comparison with Similar Compounds

Beta-androstenetriol is often compared to 7-keto-dehydroepiandrosterone (7-KETO DHEA), another DHEA metabolite. Both compounds are known for their fat-loss and anti-catabolic properties. beta-androstenetriol is considered to provide superior results in terms of fat reduction and muscle preservation . Other similar compounds include dehydroepiandrosterone (DHEA) and its various metabolites, which share some of the health benefits but differ in their specific mechanisms of action and effectiveness .

Properties

IUPAC Name |

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZKEVBDIDVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)